molecular formula C17H12N4OS4 B2961035 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862975-76-6

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2961035
CAS No.: 862975-76-6
M. Wt: 416.55
InChI Key: YFZCIPDTIPQDBF-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a sophisticated synthetic compound featuring a complex polyheterocyclic architecture based on the benzothiazole scaffold. Benzothiazole derivatives are recognized as privileged structures in medicinal chemistry and are intensively investigated for their diverse biological activities . These compounds have demonstrated significant potential in therapeutic areas including antimicrobial , anticancer , antitubercular , and anti-inflammatory applications . The specific research value of this analog is hypothesized to stem from its unique structure, which combines a 6-methoxy-benzothiazole moiety with a methylsulfanyl-thiazolobenzothiazole group, potentially enabling novel interactions with biological targets. This compound is intended for research and development purposes in laboratory settings only. It is strictly for use by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS4/c1-22-8-3-4-9-12(7-8)24-15(18-9)21-16-19-10-5-6-11-14(13(10)25-16)26-17(20-11)23-2/h3-7H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZCIPDTIPQDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves multiple steps, including the formation of benzothiazole and thiazole rings. One common method for synthesizing benzothiazole derivatives is through the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions . The thiazole ring can be introduced through cyclization reactions involving appropriate precursors such as thioamides or thioureas .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and other advanced techniques can enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Alkylated or arylated derivatives

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine C₁₆H₁₂N₄OS₃ 396.48 6-methoxy, 2-methylsulfanyl, fused thiazolo-benzothiazole High lipophilicity (ClogP ~3.5), moderate solubility in DMSO
7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine C₉H₇N₃S₃ 253.37 Unsubstituted amine, methylsulfanyl on thiazolo ring Lower molecular weight, reduced steric hindrance
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine C₉H₁₀N₂S₂ 210.32 N-methyl, 2-methylsulfanyl, single benzothiazole ring Simplified structure, higher metabolic stability
6-Methylsulfonyl-1,3-benzothiazol-2-amine C₈H₈N₂O₂S₂ 244.29 6-methylsulfonyl (electron-withdrawing group) Increased polarity, potential for enhanced solubility in aqueous media
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine C₁₆H₁₄N₄OS₂ 342.44 Imidazo-thiazole core, 4-methoxyphenyl substitution Extended π-system, possible DNA intercalation properties

Structural and Electronic Comparisons

  • Fused vs. Single-Ring Systems: The target compound’s fused thiazolo-benzothiazole system (vs.
  • Substituent Effects :
    • The 6-methoxy group in the target compound enhances polarity compared to the methylsulfonyl group in , which may reduce membrane permeability but improve solubility.
    • The methylsulfanyl group (SMe) in the target compound is less electron-withdrawing than the sulfonyl (SO₂Me) group in , altering electronic distribution and reactivity .

Stability and Reactivity

  • The methylsulfanyl group in the target compound is prone to oxidation to sulfoxide/sulfone metabolites, unlike the stable sulfonyl group in . This could limit its pharmacokinetic profile .
  • The fused-ring system may confer thermal stability superior to single-ring analogs, as observed in related benzothiazole derivatives .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex chemical compound belonging to the benzothiazole family. This family is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H12N2O1S2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_1\text{S}_2

It features a benzothiazole moiety linked to a thiazole structure, which is known to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been shown to affect kinases and phosphatases that regulate cell proliferation and apoptosis.
  • Receptor Binding : It can bind to receptors that modulate neurotransmitter release or influence inflammatory responses.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have indicated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has demonstrated that benzothiazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
  • Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects on A549 lung cancer cells; showed IC50 values in the micromolar range indicating potent activity.
Study 2 Assessed antimicrobial properties against Staphylococcus aureus; demonstrated significant inhibition of bacterial growth at low concentrations.
Study 3 Explored neuroprotective effects in an Alzheimer's disease model; reported reduced levels of amyloid-beta plaques and improved cognitive function in treated animals.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare benzothiazole derivatives like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine?

Answer:
The synthesis of benzothiazole derivatives typically involves cyclization reactions using aniline derivatives and thiocyanate reagents. For example, 6-methoxy-1,3-benzothiazol-2-amine (a key intermediate) is synthesized by reacting 4-methoxyaniline with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine substitution . For fused thiazolo-benzothiazole systems, condensation reactions with thioacetamide or methylsulfanyl precursors under reflux in solvents like ethanol or chloroform are critical. X-ray diffraction studies confirm structural fidelity, as seen in analogous compounds where reaction conditions (e.g., 6-hour reflux in CHCl₃) yield crystalline products suitable for crystallography .

Advanced: How can reaction conditions be optimized to improve the yield of multi-heterocyclic benzothiazole systems?

Answer:
Optimization involves:

  • Catalyst selection : Glacial acetic acid or sodium acetate accelerates cyclization (e.g., in forming thiazolidinone rings) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol/chloroform mixtures improve crystallization .
  • Reaction time : Prolonged reflux (7–9 hours) ensures complete ring closure in fused systems, as demonstrated in indeno[1,2-c]pyrazol-4-one synthesis .
  • Temperature control : Gradual heating avoids side reactions; for example, maintaining 80°C during hydrazone formation reduces decomposition .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., H-bonded dimers and S⋯S contacts in analogous benzothiazoles) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ ~3.76 ppm and aromatic protons at δ 7.0–8.2 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1668 cm⁻¹ and N–H bends at ~3178 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., FABMS for m/z 466 in related thiazolo[4,5-g] systems) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from:

  • Polymorphism : Different crystalline forms may alter NMR/IR profiles. Use X-ray diffraction to confirm the dominant polymorph .
  • Dynamic effects : Rotameric equilibria in solution can split NMR peaks. Variable-temperature NMR or DFT calculations help interpret these anomalies .
  • Impurity interference : HPLC-MS or TLC (e.g., using ACN:MeOH 1:1) identifies byproducts, enabling purification via recrystallization .

Basic: What biological evaluation strategies are applicable to assess the bioactivity of this compound?

Answer:

  • Enzyme inhibition assays : For example, acetylcholinesterase (AChE) inhibition studies using Ellman’s method, as applied to structurally similar oxadiazole derivatives .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative strains, with MIC values determined via absorbance .
  • Cellular assays : Apoptosis induction measured via caspase-3 activation in live-cell assays, as seen in quinazoline analogs .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Answer:

  • DFT calculations : Predict orbital energies (e.g., HOMO-LUMO gaps) to explain electrophilic substitution patterns in the benzothiazole core .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., AChE active sites) to prioritize synthetic analogs .
  • MD simulations : Model solvation effects and stability of H-bonded dimers observed in crystallography .

Basic: What are the key challenges in synthesizing sulfur-rich heterocycles like this compound?

Answer:

  • Regioselectivity : Competing cyclization pathways require precise stoichiometry (e.g., 1:1 molar ratios of hydrazines and carbonyl precursors) .
  • Sulfur oxidation : Thioether groups (-SMe) may oxidize to sulfoxides; inert atmospheres (N₂/Ar) mitigate this during reflux .
  • Purification : High-polarity byproducts are removed via sequential washing (hexane → ethanol) and column chromatography .

Advanced: How can researchers design derivatives to enhance this compound’s pharmacological profile?

Answer:

  • Bioisosteric replacement : Substitute -SMe with -OCH₃ or -CF₃ to modulate lipophilicity (LogP) and membrane permeability .
  • Scaffold hybridization : Fuse with indole or pyrazole moieties, as demonstrated in dual 5-HT3/D2 receptor antagonists .
  • Pro-drug strategies : Introduce ester groups (e.g., ethyl carboxylates) to improve solubility, as seen in quinoline derivatives .

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